molecular formula C22H20FN3O5 B2408415 Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-18-1

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate

Numéro de catalogue: B2408415
Numéro CAS: 899729-18-1
Poids moléculaire: 425.416
Clé InChI: SHIITRHUXPPHMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H20FN3O5 and its molecular weight is 425.416. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[2-(2-methylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-17-7-5-4-6-14(17)2)12-20(28)26(25-21)16-10-8-15(23)9-11-16/h4-12H,3,13H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIITRHUXPPHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2C)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and pharmacological properties, emphasizing its role in medicinal chemistry.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C21H17F2N3O5
  • Molecular Weight : 429.38 g/mol
  • IUPAC Name : Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-((o-tolylamino)-2-oxoethoxy))-1,6-dihydropyridazine-3-carboxylate

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit notable anticancer properties. Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate was evaluated for its cytotoxic effects against various cancer cell lines. In studies, it demonstrated significant inhibition of cell proliferation in lines such as MCF7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer) .

The mechanism underlying the anticancer activity involves the induction of apoptosis and cell cycle arrest. The compound interacts with cellular pathways that regulate apoptosis, potentially through the modulation of Bcl-2 family proteins and caspase activation .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile . The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

The antioxidant capacity of ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate was also assessed. Results suggest that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivitySignificant cytotoxicity against MCF7 and A549 cell lines with IC50 values in low micromolar range.
Study 2 Antimicrobial ActivityExhibited MIC values of 3.9 μg/mL against Staphylococcus aureus.
Study 3 Antioxidant ActivityDemonstrated effective free radical scavenging ability comparable to standard antioxidants.

Applications De Recherche Scientifique

Antimicrobial Applications

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate has been evaluated against various bacterial strains, demonstrating promising results in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusComparable to standard antibiotics
Escherichia coliComparable to standard antibiotics

A study published in the Journal of Pharmaceutical Sciences assessed the antimicrobial efficacy of several pyridazine derivatives, including this compound, indicating substantial activity against both Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In addition to its antimicrobial activity, this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines.

Study on Antimicrobial Activity

A detailed study assessed the antimicrobial efficacy of several pyridazine derivatives, including Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate. Results indicated that it exhibited substantial activity against Staphylococcus aureus and Escherichia coli, with MICs comparable to standard antibiotics .

Study on Anticancer Effects

In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis. This suggests its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What synthetic methodologies are reported for pyridazine derivatives structurally similar to this compound?

Pyridazine derivatives are typically synthesized via cyclization reactions. For example, heating hydrazones with ethyl cyanoacetate and 4-aminobutyric acid at 160°C for 2.5 hours under reflux conditions yields pyridazine cores. Purification via silica gel column chromatography with ethyl acetate-hexanes (1:3) is commonly employed . Modifications to the core structure, such as introducing fluorophenyl or o-tolylaminoethoxy groups, require sequential functionalization using nucleophilic substitution or coupling reactions.

Q. How is the crystal structure of such compounds determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals. Key parameters like bond lengths, angles, and ring puckering are analyzed using Cremer-Pople coordinates (Q, θ, φ) to describe conformational distortions . For example, cyclohexene rings in related compounds adopt half-chair, envelope, or screw-boat conformations, with dihedral angles between aryl rings ranging from 76° to 90° .

Advanced Research Questions

Q. How are ring puckering parameters calculated, and what insights do they provide into molecular dynamics?

Q. What experimental strategies resolve contradictions in crystallographic data, such as disorder modeling?

Disorder in crystal structures (e.g., overlapping conformers) is addressed by refining occupancy ratios (e.g., 68.4:31.6 in ) and applying restraints to bond lengths/angles. Software like SHELXL allows partitioning disordered regions into distinct sites. Validation tools (e.g., PLATON) assess geometric plausibility, while residual electron density maps guide model adjustments .

Q. How can structure-activity relationships (SAR) be explored for pyridazine-based compounds?

SAR studies require systematic variation of substituents. For example:

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) : Enhance metabolic stability via reduced electron density.
  • O-Tolylaminoethoxy side chains : Influence solubility and target binding through steric and H-bonding effects.
    Docking simulations (e.g., AutoDock) and comparative crystallography (e.g., with ULK1-recruiting chimeras in ) can predict bioactivity.

Q. What computational methods validate spectroscopic data (e.g., NMR, HRMS) for such compounds?

  • NMR : DFT calculations (e.g., Gaussian) predict chemical shifts using the GIAO method. For example, aromatic protons in 4-fluorophenyl groups resonate at δ 7.00–7.34 ppm in DMSO-d₆ .
  • HRMS : Isotopic pattern matching (e.g., m/z 534.09857 [M+H]⁺ in ) confirms molecular formulae.

Methodological Guidance

Q. How to optimize reaction yields for introducing the o-tolylaminoethoxy moiety?

Use a two-step protocol:

Ethoxylation : React the pyridazine core with 2-chloroethyl acetate under basic conditions (K₂CO₃, DMF, 80°C).

Amination : Substitute the acetate with o-toluidine via nucleophilic aromatic substitution (Pd catalysis or microwave-assisted heating) . Monitor by TLC (hexane:ethyl acetate 3:1) and purify via flash chromatography.

Q. How to handle hygroscopic or air-sensitive intermediates during synthesis?

  • Use anhydrous solvents (e.g., THF, MeCN) under nitrogen/argon.
  • Equip glassware with molecular sieves (3Å).
  • Characterize intermediates immediately via FT-IR (e.g., carbonyl stretches at 1700–1750 cm⁻¹) .

Data Interpretation Challenges

Q. How to reconcile discrepancies between theoretical and experimental NMR data?

  • Solvent effects : Simulate DMSO-d₆ or CDCl₃ environments using COSMO-RS.
  • Conformational averaging : Perform MD simulations to identify dominant conformers .
  • Paramagnetic impurities : Filter samples through activated charcoal .

Q. What statistical metrics validate crystallographic refinement quality?

  • R-factors : R₁ < 5% (high-resolution), wR₂ < 15%.
  • Goodness-of-fit (GOF) : 0.9–1.1.
  • CCDC deposition : Cross-validate with entries in the Cambridge Structural Database .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.